molecular formula C15H26N2O3 B12623050 {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol CAS No. 919478-15-2

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol

Katalognummer: B12623050
CAS-Nummer: 919478-15-2
Molekulargewicht: 282.38 g/mol
InChI-Schlüssel: LEAWBFXAEZBNQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is an organic compound with a complex structure that includes both dimethylamino and ethoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups on the benzyl alcohol are replaced by the dimethylaminoethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can enhance solubility and bioavailability. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but lacks the phenyl ring.

    3,4-Dimethoxybenzoyl Chloride: Another compound with similar functional groups but different overall structure.

Uniqueness

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is unique due to the presence of both dimethylamino and ethoxy groups attached to a phenyl ring, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

919478-15-2

Molekularformel

C15H26N2O3

Molekulargewicht

282.38 g/mol

IUPAC-Name

[3,5-bis[2-(dimethylamino)ethoxy]phenyl]methanol

InChI

InChI=1S/C15H26N2O3/c1-16(2)5-7-19-14-9-13(12-18)10-15(11-14)20-8-6-17(3)4/h9-11,18H,5-8,12H2,1-4H3

InChI-Schlüssel

LEAWBFXAEZBNQO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC(=CC(=C1)CO)OCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.